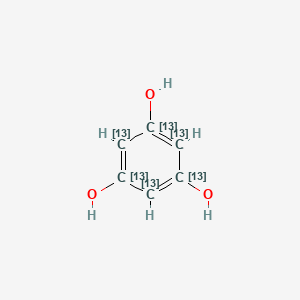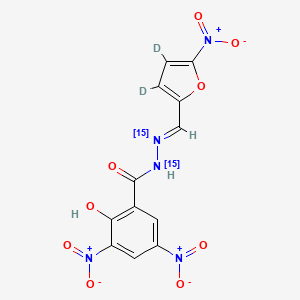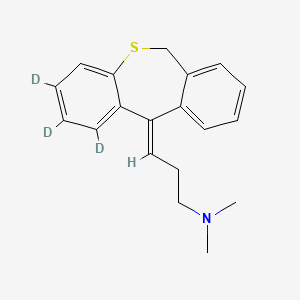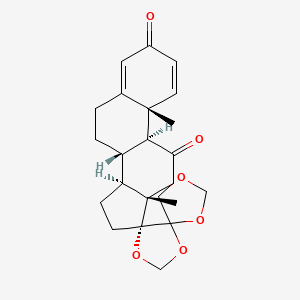
Phloroglucinol-13C6
Overview
Description
Phloroglucinol-13C6 is a stable isotope-labeled compound, specifically a derivative of phloroglucinol where all six carbon atoms are replaced with carbon-13 isotopes. The molecular formula for this compound is 13C6H6O3, and it has a molecular weight of 132.07 g/mol . This compound is primarily used in scientific research for tracing and analytical purposes due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phloroglucinol-13C6 can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives. This process involves the use of trinitrobenzene as a starting material, which undergoes reduction to form benzene-1,3,5-triamine. The triaminobenzene is then hydrolyzed to yield phloroglucinol .
Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure the incorporation of carbon-13 isotopes. The process typically includes the use of labeled precursors and controlled reaction conditions to achieve high purity and yield of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Phloroglucinol-13C6, like its non-labeled counterpart, undergoes various chemical reactions including:
Oxidation: Phloroglucinol can be oxidized to form phloroglucinol oxime.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups in phloroglucinol can be substituted with other functional groups to form derivatives such as trimethoxybenzene.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methylating agents like dimethyl sulfate are used for substitution reactions.
Major Products:
Oxidation: Formation of phloroglucinol oxime.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of trimethoxybenzene and other substituted derivatives.
Scientific Research Applications
Phloroglucinol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the synthesis of pharmaceuticals and other chemical products to ensure purity and efficacy
Mechanism of Action
Phloroglucinol-13C6 exerts its effects primarily through its isotopic labeling, which allows for precise tracking and analysis in various studies. The compound itself acts similarly to phloroglucinol, which is known for its spasmolytic and analgesic properties. It relaxes smooth muscles by activating potassium channels and nitric oxide signaling pathways, thereby reducing spastic pain in the digestive and biliary tracts .
Comparison with Similar Compounds
Phloroglucinol-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phloroglucinol: The non-labeled version with the same chemical structure but without carbon-13 isotopes.
Hydroxyquinol: Another isomeric benzenetriol with hydroxyl groups at different positions.
Pyrogallol: An isomeric benzenetriol with hydroxyl groups at positions 1, 2, and 3.
This compound’s uniqueness lies in its application for isotopic tracing, which provides more precise and accurate data in scientific research compared to its non-labeled counterparts .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)


